molecular formula C12H13NO2 B085375 2,6-Piperidinedione, 3-methyl-3-phenyl- CAS No. 14149-35-0

2,6-Piperidinedione, 3-methyl-3-phenyl-

Cat. No. B085375
CAS RN: 14149-35-0
M. Wt: 203.24 g/mol
InChI Key: MCJWXKGQUZKDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Piperidinedione, 3-methyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is a cyclic imide derivative. MPP has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry.

Mechanism Of Action

The mechanism of action of MPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, MPP reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

MPP has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. The exact biochemical and physiological effects of MPP are still being studied, and more research is needed to fully understand its pharmacological properties.

Advantages And Limitations For Lab Experiments

One advantage of using MPP in lab experiments is its relatively simple synthesis method. MPP can be synthesized in large quantities, making it a cost-effective compound for research studies. However, one limitation of using MPP in lab experiments is its limited solubility in water. This can make it difficult to dissolve MPP in aqueous solutions, which may limit its application in certain research studies.

Future Directions

There are several future directions for the study of MPP. One potential direction is the development of new painkillers based on the structure of MPP. Another potential direction is the development of new materials based on the unique properties of MPP. Additionally, more research is needed to fully understand the pharmacological properties of MPP and its potential application in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of MPP involves the reaction of 3-methyl-3-phenylglutaric anhydride with ammonia in the presence of a catalyst. The reaction yields MPP as a white crystalline solid with a melting point of 168-170°C. The synthesis of MPP is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

MPP has been studied extensively for its potential application in medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. MPP has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, MPP has been studied for its potential application in the development of new polymers. The unique properties of MPP make it an attractive candidate for the development of new materials with improved mechanical and thermal properties.

properties

CAS RN

14149-35-0

Product Name

2,6-Piperidinedione, 3-methyl-3-phenyl-

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-methyl-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15)

InChI Key

MCJWXKGQUZKDIC-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1(CCC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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